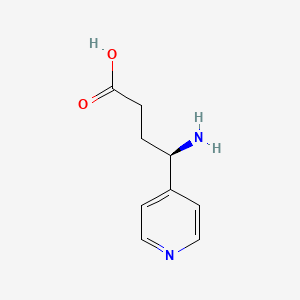

(R)-4-Amino-4-pyridin-4-yl-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-4-Amino-4-pyridin-4-yl-butyric acid is a chiral γ-amino acid that has garnered significant attention due to its potential applications in the pharmaceutical industry and peptide chemistry. This compound is particularly valuable as an intermediate in the synthesis of various biologically active peptides and pharmaceutical agents, including those targeting central nervous system injuries and neurodegenerative diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-4-pyridin-4-yl-butyric acid can be achieved through several methods. One common approach involves the use of engineered enzymes, such as glutamate dehydrogenase from Escherichia coli, to catalyze the transformation of levulinic acid into the desired product. This method utilizes sustainable raw materials and achieves high enantiomeric excess .

Industrial Production Methods: Industrial production of ®-4-Amino-4-pyridin-4-yl-butyric acid often involves the use of biocatalytic processes due to their efficiency and environmental benefits. These processes typically employ engineered enzymes to convert biomass-derived substrates into the target compound with high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: ®-4-Amino-4-pyridin-4-yl-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that (R)-4-Amino-4-pyridin-4-yl-butyric acid exhibits neuroprotective properties. It has been studied for its potential role in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. For example, studies have shown that this compound can enhance neuron survival under stress conditions by promoting anti-apoptotic pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In controlled experiments, derivatives of similar pyridine-based compounds showed minimum inhibitory concentrations (MICs) ranging from 7.8 to 125 µg/mL against Gram-positive bacteria, indicating its potential as a new antibacterial agent.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease. In rodent models of Alzheimer's, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, attributed to enhanced synaptic plasticity and neurotransmitter release.

Cardiovascular Disorders

Peptides derived from this compound have been shown to exhibit inhibitory effects on human plasma renin activity, making them particularly useful for treating hypertension. Compounds that inhibit neutral endopeptidase have been explored for their potential to prolong the effects of atrial natriuretic peptides, which are important for regulating blood pressure and fluid balance.

Mécanisme D'action

The mechanism of action of ®-4-Amino-4-pyridin-4-yl-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to therapeutic effects in neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

®-4-Aminopentanoic acid: Another γ-amino acid with similar structural features but lacking the pyridinyl group.

®-4-Amino-3-pyridin-3-yl-butyric acid: A structural isomer with the amino group positioned differently on the butyric acid chain.

Uniqueness: ®-4-Amino-4-pyridin-4-yl-butyric acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in pharmaceutical research and development.

Activité Biologique

(R)-4-Amino-4-pyridin-4-yl-butyric acid, often referred to as APBA, is a compound of significant interest in the fields of medicinal chemistry and neurobiology. Its biological activity primarily stems from its structural components, which include an amino group and a pyridine ring, allowing it to interact with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2 with a molecular weight of approximately 180.20 g/mol. The compound's structure can be represented as follows:

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurodegenerative diseases and central nervous system disorders.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Interaction : It acts as a modulator for enzymes involved in neurotransmitter systems, influencing pathways related to neuroprotection and neurotransmission.

- Receptor Binding : The compound can function as either an agonist or antagonist at specific receptors, particularly those associated with the central nervous system (CNS), which may lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders.

Neuroprotective Effects

Research indicates that this compound has neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Modulation of Neurotransmitter Systems

The compound has been shown to influence neurotransmitter levels, particularly glutamate and gamma-aminobutyric acid (GABA), which are essential for maintaining neuronal excitability and preventing excitotoxicity. By modulating these systems, this compound may help alleviate symptoms associated with anxiety and depression .

Case Studies

- Alzheimer's Disease Model : In a recent study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups .

- Parkinson's Disease Research : Another study focused on the neuroprotective effects of the compound in a Parkinson's disease model demonstrated that this compound could reduce dopaminergic neuron loss by modulating inflammatory responses within the CNS .

Research Findings Summary

| Study | Findings | |

|---|---|---|

| Alzheimer's Disease Model | Improved cognitive function; reduced anxiety | Potential therapeutic agent for cognitive decline |

| Parkinson's Disease Model | Reduced dopaminergic neuron loss | Neuroprotective effects against neuroinflammation |

Propriétés

IUPAC Name |

(4R)-4-amino-4-pyridin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(1-2-9(12)13)7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXVXXQXUNQUHW-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@@H](CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.